REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10]OS(C)(=O)=O.CC(C)([O-])C.[K+]>CCOCC>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH2:10] |f:1.2|
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Name
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methanesulfonic acid 2-(2-chloromethyl-phenyl)-ethyl ester
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Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=CC=C1)CCOS(=O)(=O)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
Add water (50 mL) and ether (150 mL), extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry (Na2SO4)
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Type
|
CUSTOM
|
Details
|
purify by silica gel chromatography (2:3 methylene chloride/pentane)
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Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C=CC=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |